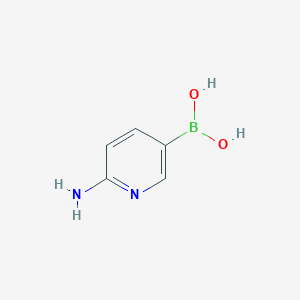

6-Aminopyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-aminopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625446 | |

| Record name | (6-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851524-96-4 | |

| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Aminopyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopyridine-3-boronic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₇BN₂O₂. Its chemical structure and core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BN₂O₂ | [1] |

| Molecular Weight | 137.93 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Boiling Point | 388.271 °C at 760 mmHg | [4] |

| Density | 1.334 g/cm³ | [4] |

| pKa (predicted) | 4.24 ± 0.10 | [3] |

| Solubility | Excellent water solubility | [5][6] |

| CAS Number | 851524-96-4 | [1][7] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods developed for the preparation of pyridinylboronic acids. A common strategy involves the use of a dihalopyridine precursor, followed by a regioselective borylation reaction.

Experimental Protocol: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids (A General Approach)

This protocol outlines a general workflow for the synthesis of 6-halo-pyridin-3-yl boronic acids, which are precursors to this compound. The subsequent amination step would yield the final product.

Materials:

-

2,5-Dihalopyridine (e.g., 2-bromo-5-chloropyridine)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the 2,5-dihalopyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the regioselective lithium-halogen exchange at the 5-position.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of aqueous HCl. The pH of the aqueous layer is carefully adjusted to approximately 7.5-8.0 with aqueous NaOH, which may cause the product to precipitate.

-

Extraction and Isolation: The aqueous mixture is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 6-halo-pyridin-3-yl boronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure 6-halo-pyridin-3-yl boronic acid.

-

Amination: The resulting 6-halo-pyridin-3-yl boronic acid can then be subjected to an amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amino group at the 6-position, yielding this compound.

References

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]

- 4. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 851524-96-4 [sigmaaldrich.com]

A Technical Guide to 6-Aminopyridine-3-boronic Acid (CAS 851524-96-4) for Advanced Research and Development

Abstract: This whitepaper provides a comprehensive technical overview of 6-Aminopyridine-3-boronic acid, CAS number 851524-96-4, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies are provided alongside graphical representations of synthetic pathways and experimental workflows to support researchers, scientists, and drug development professionals in its practical application.

Physicochemical and Safety Data

This compound is a solid, bifunctional organic compound containing both a nucleophilic aminopyridine moiety and a versatile boronic acid group. These features make it an important reagent in synthetic chemistry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 851524-96-4 | [1] |

| Molecular Formula | C₅H₇BN₂O₂ | [2] |

| Molecular Weight | 137.93 g/mol | [1] |

| IUPAC Name | (6-amino-3-pyridinyl)boronic acid | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 388.3 °C at 760 mmHg | [2] |

| SMILES | B(C1=CN=C(C=C1)N)(O)O | [1] |

| InChI Key | NPJBPJIQMCHZLJ-UHFFFAOYSA-N | [1][2] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 pictograms and requires careful management.[2] All operations should be performed in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

| Hazard Class | GHS Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

STOT: Specific Target Organ Toxicity. Data sourced from Sigma-Aldrich Safety Data Sheet.[2]

Applications in Research and Drug Discovery

The utility of this compound stems from its role as a key intermediate and building block in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[5][6] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[6][7] The aminopyridine moiety is a common scaffold in pharmaceuticals, and the boronic acid functional group allows for its direct coupling to various aryl or heteroaryl halides.

Medicinal Chemistry and Drug Design

Boronic acids are recognized as important pharmacophores in drug discovery, with several FDA-approved drugs, like Bortezomib (Velcade), containing this functional group.[8] Pyridine boronic acids, a subclass of heterocyclic boronic acids, are increasingly used in drug design.[9] Specifically, derivatives of this compound have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a strategy to combat antimicrobial resistance.[9]

Materials Science and Biotechnology

Beyond pharmaceuticals, this boronic acid is used to functionalize materials. For instance, it has been employed as an affinity ligand on magnetic nanoparticles.[10] These functionalized nanoparticles exhibit a high affinity for cis-diol-containing biomolecules (like polyphenols and certain carbohydrates) under neutral or acidic conditions, which is an advantage over traditional boronate materials that require basic conditions.[10][11] This enables the highly efficient and selective enrichment of these biomolecules from complex samples like human urine.[10]

Core Synthetic Methodologies

Understanding the synthesis of and reactions involving this compound is key to its application. The following diagrams illustrate fundamental chemical processes.

Caption: General synthesis of aryl boronic acids via lithium-halogen exchange.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a synthesized example based on common laboratory practices.[7][12][13]

Materials and Reagents

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)

-

Solvents: Anhydrous 1,4-Dioxane and Degassed Water (4:1 or 5:1 v/v)

-

Inert Gas: Argon or Nitrogen

-

Reaction Vessel: Microwave vial or Schlenk tube with a magnetic stir bar

Reaction Setup (Under Inert Atmosphere)

-

Vessel Preparation : To an oven-dried microwave vial or Schlenk tube containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

-

Inerting : Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Solvent Addition : Prepare the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via syringe.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%), to the reaction mixture.

Reaction Execution and Monitoring

-

Heating : Place the sealed vessel in a preheated oil bath or heating mantle set to 90-100 °C. Alternatively, for microwave-assisted synthesis, heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]

-

Stirring : Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours for conventional heating).

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture.

Workup and Purification

-

Cooling and Quenching : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Conclusion

This compound (CAS 851524-96-4) is a high-value chemical reagent with significant utility in drug discovery, synthetic chemistry, and materials science. Its capacity to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is critical for leveraging its full potential in research and development settings.

References

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 851524-96-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | HIBR Gene Diagnostics [hibergene.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

6-Aminopyridine-3-boronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridine-3-boronic acid has emerged as a pivotal reagent in medicinal chemistry and biotechnology. Its unique structural features, combining a nucleophilic aminopyridine core with a versatile boronic acid moiety, enable its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. It is intended to serve as a technical resource for professionals engaged in drug discovery, diagnostics, and advanced materials development.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized below, providing essential data for reaction planning and execution.

| Property | Value | Citations |

| Molecular Weight | 137.93 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₇BN₂O₂ | [1][3][4][5] |

| CAS Number | 851524-96-4 | [1][2][4][5] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 388.3 °C at 760 mmHg | [5] |

| Purity | Typically ≥95% | [1][5] |

| Storage Temperature | 4 °C | [5] |

Applications in Research and Drug Development

The utility of this compound spans several key areas of scientific research, primarily driven by the reactivity of the boronic acid group and the biological relevance of the aminopyridine scaffold.

Suzuki-Miyaura Cross-Coupling Reactions

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction utilizes palladium catalysts to form carbon-carbon bonds between organoboronic acids and organic halides. This compound is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl and hetero-biaryl structures.[6] These motifs are prevalent in medicinally important compounds.

Development of Novel Enzyme Inhibitors

The aminopyridine structure is a recognized pharmacophore in many biologically active molecules. By employing this compound as a starting material, researchers have developed potent and selective inhibitors for various enzymes.

-

Inhibitors of Staphylococcus aureus NorA Efflux Pump: Derivatives of this compound have been synthesized and identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[5][7][8] This pump is a major contributor to antibiotic resistance, and its inhibition can restore the efficacy of existing antibiotics like ciprofloxacin. Specifically, 6-(aryl)alkoxypyridine-3-boronic acids have shown the ability to potentiate ciprofloxacin activity.[5]

-

Dual GSK-3β/CK-1δ Inhibitors: The 6-amino pyridine scaffold has been incorporated into novel dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[1] These kinases are implicated in the pathology of Alzheimer's disease, and dual-target inhibitors represent a promising therapeutic strategy.

Functionalization of Nanomaterials for Biotechnology

The boronic acid group's ability to form reversible covalent bonds with cis-diols makes it an ideal ligand for affinity chromatography and enrichment of biomolecules.

-

Enrichment of cis-diol-containing Biomolecules: this compound has been used to functionalize magnetic nanoparticles.[9] These functionalized nanoparticles exhibit a high affinity for cis-diol-containing molecules, such as glycoproteins and polyphenols, even at neutral or acidic pH, which is advantageous for handling sensitive biological samples.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Anhydrous, degassed solvents

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acids as NorA Efflux Pump Inhibitors

This protocol outlines the synthesis of 6-(aryl)alkoxypyridine-3-boronic acid derivatives, starting from a suitable precursor, as potential inhibitors of the NorA efflux pump. This is a multi-step synthesis where this compound would be a key intermediate or a related pyridine boronic acid derivative is functionalized.

Step 1: Synthesis of a 6-halopyridine-3-boronic acid precursor (if starting from a non-functionalized pyridine)

A common route involves the conversion of an aminopyridine to a halopyridine, followed by borylation.

Step 2: Etherification of the 6-halopyridine-3-boronic acid derivative

-

To a solution of the 6-halopyridine-3-boronic acid derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., NaH, 1.2 equiv) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add the desired aryl-alkanol (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to yield the 6-(aryl)alkoxypyridine-3-boronic acid derivative.

Functionalization of Magnetic Nanoparticles

This protocol details the steps to functionalize magnetic nanoparticles with this compound for the enrichment of biomolecules.

Materials:

-

Fe₃O₄ magnetic nanoparticles (MNPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Polyethyleneimine (PEI)

-

This compound

-

Activating agents (e.g., EDC, NHS)

-

Ethanol, Methanol, and appropriate buffers

Procedure:

-

Silanization of MNPs: Disperse MNPs in ethanol and add APTES. Stir at room temperature for 24 hours to obtain amino-functionalized MNPs (MNPs-NH₂).

-

PEI Grafting: Suspend the MNPs-NH₂ in a PEI solution and stir for 4 hours to introduce a higher density of amino groups (MNPs-PEI).

-

Activation of this compound: In a separate reaction, activate the boronic acid. This step is a conceptual representation as the primary amine on the pyridine ring can be directly coupled. A more direct approach involves activating the surface of the nanoparticles to react with the amino group of the boronic acid.

-

Coupling of this compound to MNPs-PEI: Disperse the MNPs-PEI in a suitable buffer. Add the this compound and coupling agents (e.g., EDC/NHS if a carboxylated surface was prepared, or other appropriate chemistry for amine-amine coupling).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Collect the functionalized nanoparticles using a magnet and wash extensively with buffer and water to remove unreacted reagents.

-

Resuspend the this compound functionalized MNPs in a suitable storage buffer.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Conclusion

This compound is a high-value chemical entity with significant applications in drug discovery and biotechnology. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling, its role as a foundational scaffold for potent enzyme inhibitors, and its application in the development of advanced biomaterials underscore its importance. The protocols and workflows detailed in this guide provide a practical framework for researchers to leverage the full potential of this versatile compound in their scientific endeavors.

References

- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Aminopyridine-3-boronic acid: Physicochemical Properties and Methodologies

This technical guide provides a comprehensive overview of 6-aminopyridine-3-boronic acid, with a focus on its solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available data on its physicochemical properties and presents detailed experimental protocols for solubility determination.

Physicochemical Properties

This compound is a boronic acid derivative utilized in various chemical applications, including as an intermediate in organic synthesis, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds[1][2]. It is also recognized for its utility in biochemical applications, such as in the preparation of metallo-β-lactamase inhibitors for antibiotics[3].

Structure and Identification:

| Parameter | Value |

| IUPAC Name | (6-aminopyridin-3-yl)boronic acid |

| CAS Number | 851524-96-4[4] |

| Molecular Formula | C₅H₇BN₂O₂[4] |

| Molecular Weight | 137.93 g/mol [4] |

| Physical Form | Solid |

Key Physicochemical Data:

While specific quantitative solubility data is not widely published, the following parameters have been reported or predicted:

| Property | Value | Source |

| Boiling Point | 388.3 °C at 760 mmHg | [5] |

| Density | 1.33 g/cm³ (Predicted) | [5] |

| pKa | 4.24 ± 0.10 (Predicted) | [3][6] |

The pKa of boronic acids is a critical parameter influencing their solubility and interaction with biological targets. Boronic acids act as Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions. This equilibrium is pH-dependent, and at physiological pH, many boronic acids remain in their uncharged state[7]. The predicted pKa of 4.24 for this compound suggests that the equilibrium will shift towards the anionic form at pH values above this.

Solubility Profile

The solubility of boronic acids, in general, is influenced by the nature of the organic substituent and the solvent. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[10].

Qualitative Solubility Summary:

| Solvent Class | Expected Solubility | Rationale/Reference |

| Water | High / Excellent | Stated in literature for applications in aqueous media[8][9]. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely High | General trend for polar organic compounds. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely High | Common solvents for a wide range of organic molecules. |

| Ethers (e.g., Diethyl ether, THF) | Moderate to High | Based on the behavior of similar boronic acids[10]. |

| Ketones (e.g., Acetone) | Moderate to High | Based on the behavior of similar boronic acids[10]. |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | Based on the behavior of similar boronic acids[10]. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | General trend for polar organic compounds and boronic acids[10]. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following are detailed methodologies that can be employed for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Principle: A saturated solution of the compound is created by agitating an excess amount of the solid in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, which represents its kinetic solubility.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate reader with nephelometry or turbidity detection capabilities

-

Multichannel pipettes or automated liquid handler

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer.

-

Compound Addition: Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous buffer plate. This will induce precipitation if the solubility limit is exceeded.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Analysis: Measure the turbidity or light scattering of each well using a plate reader.

-

Data Interpretation: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank wells.

Visualizations

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Application in Affinity Chromatography

The excellent water solubility and the ability of the boronic acid moiety to interact with cis-diols make this compound a suitable ligand for affinity chromatography to capture specific biomolecules.

Caption: Role in Affinity Chromatography.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIBR Gene Diagnostics [hibergene.com]

- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]

- 4. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]

- 6. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

A Technical Guide to the Stability and Storage of 6-Aminopyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-aminopyridine-3-boronic acid. Understanding the physicochemical properties and degradation pathways of this critical reagent is essential for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development where it serves as a key building block in cross-coupling reactions.

Physicochemical and Hazard Information

This compound is a solid, typically white to pale yellow, powder.[1] It is a versatile building block used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]

| Property | Value | Source(s) |

| CAS Number | 851524-96-4 | [3][4] |

| Molecular Formula | C₅H₇BN₂O₂ | [3][5][6] |

| Molecular Weight | 137.93 g/mol | [6][7] |

| Appearance | Solid, White to Pale Yellow Powder | [1] |

| Boiling Point | ~388 °C at 760 mmHg | [3][7][8] |

| Storage Temperature | See Table 2 | [3][4][5][7] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3][6] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure the reagent's reactivity. The compound is typically supplied as a lyophilized powder.[5]

| Condition | Recommendation | Details | Source(s) |

| Long-Term Storage | -20°C to -80°C | Store in a freezer for periods up to 6 months. Keep in a dark place under an inert atmosphere. | [5][7] |

| Short-Term Storage | 4°C | Suitable for up to one week. | [3][5] |

| Container | Tightly Sealed | Keep the original container tightly closed to prevent moisture ingress and contamination. | [1][9][10] |

| Atmosphere | Dry, Well-Ventilated | Store in a dry and well-ventilated area away from incompatible materials. An inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term stability. | [1][7][9][10] |

| Handling | Avoid Freeze-Thaw Cycles | Aliquoting the reagent upon receipt is recommended to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation. | [5] |

Best Practices for Handling:

-

Always handle the compound in a well-ventilated area or under a fume hood.

-

Use clean, dry spatulas and glassware.

-

Avoid exposure to light and moisture.[1]

-

When not in use, keep the container securely sealed.[10][11]

Key Stability Considerations and Decomposition Pathways

Boronic acids, particularly heteroaromatic derivatives like this compound, are susceptible to several degradation pathways that can impact their purity and efficacy in chemical reactions.

Protodeboronation

Protodeboronation is a common decomposition pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[12] This reaction is often an undesired side reaction in coupling processes and can be influenced by pH, temperature, and the presence of metal catalysts.[12][13] For basic heteroaromatic boronic acids, the reaction can be accelerated at neutral pH through the formation of a reactive zwitterionic intermediate.[12]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | HIBR Gene Diagnostics [hibergene.com]

- 3. This compound | 851524-96-4 [sigmaaldrich.com]

- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]

- 5. cusabio.com [cusabio.com]

- 6. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]

- 8. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemstock.ae [chemstock.ae]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-boronic acid is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure, incorporating a nucleophilic amino group and a versatile boronic acid moiety, makes it a highly valuable building block for the construction of complex heterocyclic molecules. Boronic acid derivatives are extensively used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This allows for the facile introduction of the 6-aminopyridinyl scaffold into a wide array of organic molecules.

The presence of the 6-aminopyridine core is significant in numerous biologically active compounds, and its strategic incorporation can be crucial in drug discovery programs. This guide provides an in-depth overview of the primary synthetic routes to this compound, offering detailed experimental protocols and comparative data to aid researchers in its preparation. The two principal methods discussed are the lithiation-borylation of a halogenated precursor and the palladium-catalyzed Miyaura borylation.

Synthetic Routes to this compound

The synthesis of this compound typically commences from a readily available halogenated precursor, most commonly 2-amino-5-bromopyridine. Below are two of the most effective and widely employed synthetic strategies.

Route 1: Lithiation-Borylation of 2-Amino-5-bromopyridine

This classic organometallic approach involves a halogen-metal exchange reaction at a low temperature, followed by quenching with a borate ester. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. This method is often high-yielding but requires stringent anhydrous and anaerobic conditions.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Starting Material: The flask is charged with 2-amino-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.2 eq, solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 1 hour. Note: The excess n-butyllithium is to deprotonate the amino group.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred for 1 hour. The aqueous layer is then separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether to remove any non-polar impurities.

-

Isolation of Product: The pH of the aqueous layer is carefully adjusted to ~7.5 with the addition of a saturated sodium bicarbonate solution, at which point a solid precipitate should form. The mixture is stirred in an ice bath for 1 hour to maximize precipitation.

-

Purification: The solid is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under high vacuum to yield this compound.

Route 2: Palladium-Catalyzed Miyaura Borylation

This method offers a more functional-group-tolerant alternative to the lithiation route. It involves the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the boronic acid.

Experimental Protocol:

-

Reaction Setup: A Schlenk flask is charged with 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Addition of Solvent: Anhydrous 1,4-dioxane is added, and the flask is evacuated and backfilled with nitrogen three times.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up of Pinacol Ester: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Hydrolysis to Boronic Acid: The purified pinacol ester is dissolved in a mixture of acetone and water. Sodium periodate (NaIO₄, 4.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq) are added, and the mixture is stirred vigorously at room temperature for 12-24 hours.

-

Isolation and Purification: The acetone is removed under reduced pressure, and the aqueous residue is filtered. The pH of the filtrate is adjusted to ~7.5 with a suitable base, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its pinacol ester intermediate. The data is compiled from analogous reactions reported in the literature and should be considered representative.

| Parameter | Route 1: Lithiation-Borylation | Route 2: Palladium-Catalyzed Borylation (Pinacol Ester) |

| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |

| Key Reagents | n-BuLi, Triisopropyl borate | B₂pin₂, Pd(dppf)Cl₂, KOAc |

| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |

| Reaction Temperature | -78 °C to Room Temperature | 80-90 °C |

| Reaction Time | 12-16 hours | 12-24 hours |

| Typical Yield | 60-75% | 70-85% |

| Purity | >95% after precipitation | >98% after chromatography |

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Lithiation-Borylation

Caption: Experimental workflow for the lithiation-borylation route.

Experimental Workflow: Palladium-Catalyzed Borylation

Caption: Experimental workflow for the palladium-catalyzed borylation route.

References

6-Aminopyridine-3-boronic acid structural analogs

An In-depth Technical Guide to 6-Aminopyridine-3-boronic Acid Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-aminopyridine-5-boronic acid, is a versatile heterocyclic building block in medicinal chemistry.[1][2] Its structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and a reactive boronic acid moiety—make it a valuable scaffold for designing targeted therapeutic agents. The boronic acid group is of particular interest due to its ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of enzymes, and its utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[3]

This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and therapeutic potential. It details their application as inhibitors of critical biological targets, including the bacterial NorA efflux pump and the PI3K signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Structure and Chemical Properties

-

IUPAC Name : (6-amino-3-pyridinyl)boronic acid[1]

-

Synonyms : 2-Aminopyridine-5-boronic acid, (6-Aminopyridin-3-yl)boronic acid[1][4]

-

Molecular Formula : C₅H₇BN₂O₂[1]

-

Molecular Weight : 137.93 g/mol [1]

-

Key Features : The molecule consists of a pyridine ring substituted with an amino group at the 6-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Therapeutic Applications and Structural Analogs

Structural analogs of this compound have been investigated for several therapeutic applications, primarily as enzyme and protein inhibitors.

NorA Efflux Pump Inhibitors for Combating Antibiotic Resistance

The NorA efflux pump in Staphylococcus aureus is a major facilitator superfamily (MFS) transporter that expels a broad range of antimicrobial agents, contributing significantly to multidrug resistance against antibiotics like ciprofloxacin.[5][6] Inhibition of this pump is a promising strategy to restore the efficacy of existing antibiotics.[7] Derivatives of this compound, specifically 6-(aryl)alkoxypyridine-3-boronic acids, have been identified as potent NorA inhibitors.[5][8]

The proposed mechanism involves the inhibitor binding to the NorA protein, preventing the extrusion of the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect. The boronic acid moiety is crucial for this activity.[7]

dot

Caption: Mechanism of NorA efflux pump inhibition by this compound analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes the activity of key 6-substituted pyridine-3-boronic acid analogs in potentiating the effect of ciprofloxacin (CIP) against a NorA-overexpressing S. aureus strain (SA1199B).

| Compound ID | Structure (R-group at 6-position) | Potentiation of CIP Activity (Fold-Increase) | Reference |

| I | -O-CH₂(Phenyl) | Parent Compound | [8] |

| 3i | -O-(CH₂)₃-Phenyl | 4x increase vs. parent | [8] |

| 3j | -O-(CH₂)₄-Phenyl | 4x increase vs. parent | [8] |

Data indicates that extending the alkoxy chain between the pyridine and phenyl rings from one to three or four carbons significantly enhances the inhibitory activity.[8]

PI3K Pathway Inhibitors for Cancer Therapy

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis.[9] Its overactivation is a common feature in many human cancers, making it a prime target for drug development.[10] Aminopyridine and aminopyrimidine boronic acid esters are key intermediates in the synthesis of potent PI3K inhibitors.[9][11] These intermediates are typically used in Suzuki-Miyaura cross-coupling reactions to build more complex molecules that bind to the ATP-binding pocket of the PI3K enzyme.[12][13]

dot

Caption: Role of PI3K inhibitors derived from aminopyridine boronic acids in the PI3K/Akt pathway.

Quantitative Data for PI3K Inhibitors

Several studies have reported potent PI3K inhibitors synthesized using aminopyridine or aminopyrimidine scaffolds.

| Compound ID | Target | IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference |

| MR3278 | PI3Kδ | 30 nM | MOLM-16 (2.6 µM), Mv-4-11 (3.7 µM) | [10] |

| Compound 35 | PI3Kα | - | T47D (7.9 µM), MCF-7 (9.4 µM) | [13] |

| GDC-0980 | PI3Kα, β, δ, γ | 5, 27, 7, 14 nM | - | [12] |

Experimental Protocols

General Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acids

This protocol describes a representative synthesis for NorA efflux pump inhibitors, starting from a commercially available boronic acid pinacol ester.

dot

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Methodology:

-

Nucleophilic Aromatic Substitution:

-

To a solution of an appropriate aryl-alkanol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 6-chloropyridine-3-boronic acid pinacol ester (1.0 equivalent) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 6-(aryl)alkoxypyridine-3-boronic acid pinacol ester.

-

-

Deprotection of Pinacol Ester:

-

Dissolve the purified pinacol ester in a mixture of acetone and 1N hydrochloric acid (HCl).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the acetone under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to ~7.5 using aqueous sodium hydroxide (NaOH), which should precipitate the boronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 6-(aryl)alkoxypyridine-3-boronic acid.

-

Ethidium Bromide (EtBr) Accumulation Assay for NorA Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide from bacterial cells.[14][15] An effective inhibitor will block the pump, leading to an increase in intracellular EtBr and a corresponding increase in fluorescence.

Methodology:

-

Bacterial Culture Preparation:

-

Grow an overnight culture of S. aureus (e.g., the NorA-overexpressing SA1199B strain) in a suitable broth (e.g., Tryptic Soy Broth) at 37 °C.

-

Dilute the overnight culture into fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final OD₆₀₀ of 0.4.

-

-

Accumulation Assay:

-

Transfer the bacterial suspension to a 96-well black microplate.

-

Add the test compounds (boronic acid analogs) at various concentrations. A known efflux pump inhibitor like reserpine can be used as a positive control.

-

Equilibrate the plate at 37 °C for 10 minutes.

-

Add ethidium bromide to a final concentration of 0.5-1 µg/mL.

-

Immediately measure fluorescence using a microplate reader (e.g., excitation at 530 nm, emission at 600 nm) every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Increased fluorescence in the presence of a test compound compared to the vehicle control (e.g., DMSO) indicates inhibition of EtBr efflux.

-

Calculate the percentage of inhibition or determine IC₅₀ values from dose-response curves.[16]

-

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery. Its analogs have demonstrated significant potential as targeted therapeutic agents, particularly as inhibitors of bacterial efflux pumps and oncogenic kinases. The synthetic tractability of the core allows for extensive SAR studies, leading to the identification of potent and selective inhibitors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on this promising chemical framework. Future work may focus on optimizing the pharmacokinetic properties and in vivo efficacy of these analogs to translate their in vitro potency into clinical success.

References

- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 851524-96-4 [sigmaaldrich.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]

- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 7. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the norA gene expression and the NorA efflux pump by the tannic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resveratrol as an Inhibitor of the NorA Efflux Pump and Resistance Modulator in Staphylococcus aureus | MDPI [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Applications of 6-Aminopyridine-3-boronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridine-3-boronic acid is a versatile and increasingly important building block in modern organic synthesis. Its unique electronic properties, arising from the presence of both an amino group and a boronic acid moiety on a pyridine scaffold, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the synthesis of bioactive molecules, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical use in the laboratory.

Introduction

This compound is a bifunctional organoboron compound that has gained significant traction as a synthetic intermediate.[1] Its utility stems from the reactivity of the boronic acid group in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] The presence of the 6-amino group provides a handle for further functionalization or can act as a key pharmacophoric element, influencing the biological activity of the final molecule. This dual functionality makes it a particularly attractive starting material in the field of medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.[3]

This technical guide will delve into the primary applications of this compound, providing detailed insights into its use in Suzuki-Miyaura couplings, potential applications in other cross-coupling reactions like the Chan-Lam and Petasis reactions, and its role in the development of advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₇BN₂O₂ |

| Molecular Weight | 137.93 g/mol |

| Appearance | Solid |

| Boiling Point | 388.3 °C at 760 mmHg |

| IUPAC Name | (6-aminopyridin-3-yl)boronic acid |

Core Applications in Organic Synthesis

The synthetic utility of this compound is predominantly centered around its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is the most prominent application of this compound.[4] This reaction involves the coupling of the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base.[5] The resulting 6-aryl-3-aminopyridine scaffold is a common motif in many biologically active compounds.[6]

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction optimization is often necessary for specific substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 88-92 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |

| 4 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |

Note: The data in this table is compiled from typical results for Suzuki-Miyaura reactions with similar aminopyridine substrates and should be considered as a general guide.[7]

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aminopyridine boronic acid derivative.[1]

Materials:

-

This compound (1.0 equiv)

-

4-Bromotoluene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-bromotoluene, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(4-methylphenyl)pyridin-3-amine.

Potential Applications in Chan-Lam and Petasis Reactions

While less documented for this compound specifically, its chemical nature suggests potential utility in other important named reactions involving boronic acids.

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[8] This reaction provides an alternative to palladium-catalyzed methods for the synthesis of arylamines and aryl ethers.[9] Given the structure of this compound, it could theoretically be coupled with amines, anilines, or phenols to generate more complex nitrogen- and oxygen-containing derivatives.

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[10] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[11] this compound could serve as the arylboronic acid component in this transformation, allowing for the introduction of the aminopyridine moiety into complex amine structures.

Applications in Medicinal Chemistry

The 6-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[3] Consequently, this compound is a valuable precursor for the synthesis of various therapeutic agents, particularly kinase inhibitors.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura reaction. This compound has been identified as a key building block in the synthesis of dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are targets for the treatment of Alzheimer's disease.[12][13]

Applications in Materials Science

Beyond its use in small molecule synthesis, this compound has found applications in materials science, particularly in the functionalization of nanoparticles for biomedical applications.

Functionalization of Magnetic Nanoparticles

Boronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in many biomolecules, including glycoproteins and polyphenols.[14][15] This property has been exploited by functionalizing magnetic nanoparticles with this compound.[16] These functionalized nanoparticles serve as highly efficient materials for the selective enrichment of cis-diol-containing biomolecules from complex biological samples.[11] The aminopyridine moiety contributes to the favorable binding properties, allowing for efficient capture at a lower pH (around 6.0) compared to conventional boronate affinity materials.[17]

| Parameter | Value |

| Optimal Binding pH | ~6.0 |

| Binding Affinity (Kd) | ≈ 10⁻⁴ M |

Data obtained from studies on the enrichment of polyphenols using this compound functionalized magnetic nanoparticles.[16]

This protocol outlines the general steps for the functionalization of amine-modified magnetic nanoparticles with this compound.

Materials:

-

Amine-functionalized magnetic nanoparticles (NH₂-MNPs)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Disperse NH₂-MNPs in PBS buffer.

-

Activate the boronic acid group of this compound by reacting it with EDC and NHS in PBS to form an NHS ester.

-

Add the activated this compound solution to the NH₂-MNP suspension.

-

Allow the reaction to proceed with gentle shaking for several hours at room temperature.

-

Separate the functionalized MNPs using a magnet and wash them repeatedly with PBS and deionized water to remove unreacted reagents.

-

Resuspend the this compound functionalized MNPs in the desired buffer for subsequent applications.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds, which are key intermediates for various therapeutic agents, including kinase inhibitors. While its application in other named reactions such as Chan-Lam and Petasis couplings is less explored, its chemical structure suggests significant potential. Furthermore, its use in the functionalization of nanomaterials for biomedical applications highlights its growing importance in interdisciplinary research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Petasis reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Petasis Reaction [organic-chemistry.org]

6-Aminopyridine-3-boronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-boronic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the presence of a reactive boronic acid moiety and a hydrogen-bond-donating amino group on a pyridine core, enable a wide range of chemical modifications and facilitate targeted interactions with various biological macromolecules. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of potent and selective inhibitors of key therapeutic targets. We will delve into its physicochemical properties, synthetic methodologies, and its application in the design of CXCR1/2 antagonists and bacterial efflux pump inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design. This compound is a solid at room temperature with the key properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇BN₂O₂ | [1] |

| Molecular Weight | 137.93 g/mol | [1] |

| CAS Number | 851524-96-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 4°C | [2] |

Core Applications in Medicinal Chemistry

The utility of this compound as a scaffold is highlighted by its successful incorporation into molecules targeting distinct and critical biological pathways. Two prominent examples are its use in the development of antagonists for the chemokine receptors CXCR1/2 and inhibitors of the NorA efflux pump in Staphylococcus aureus.

CXCR1/2 Antagonists for Inflammatory Diseases

Chemokine receptors CXCR1 and CXCR2 are key players in the inflammatory response, and their modulation represents a promising therapeutic strategy for a range of inflammatory diseases.[3] Researchers have successfully utilized the this compound scaffold to develop potent CXCR1/2 antagonists.

The following table summarizes the in vitro inhibitory activity of a representative compound derived from a related aminopyridine boronic acid scaffold, demonstrating the potential of this chemical class. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity in a functional assay.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| (2-{(benzyl)[(5-boronic acid-2-pyridyl)methyl]amino}-5-pyrimidinyl)(4-fluorophenylamino)formaldehyde | CXCR1 | 31 ± 4 | Intracellular Calcium Release |

| CXCR2 | 21 ± 6 | Intracellular Calcium Release |

Data sourced from a study on aminopyridine and aminopyrimidine analogs.[3]

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding of their cognate chemokines, such as IL-8, these receptors activate intracellular signaling cascades, leading to a transient increase in intracellular calcium concentration, which is a hallmark of GPCR activation.[4][5] Antagonists developed from the this compound scaffold block this signaling cascade.

NorA Efflux Pump Inhibitors for Combating Antibiotic Resistance

The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. One of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps that actively extrude antibiotics from the cell. The NorA efflux pump is a major contributor to fluoroquinolone resistance in S. aureus.[6] Derivatives of this compound have been investigated as inhibitors of this pump.

While direct IC₅₀ values for NorA inhibition are not always reported, the effectiveness of efflux pump inhibitors is often measured by their ability to potentiate the activity of existing antibiotics. The following data indicates the potentiation factor for a representative 6-substituted pyridine-3-boronic acid derivative in combination with the antibiotic ciprofloxacin.

| Compound | Antibiotic | Fold Potentiation of MIC | Bacterial Strain |

| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Ciprofloxacin | 4 | S. aureus 1199B (NorA overexpressing) |

Data sourced from a study on 6-substituted pyridine-3-boronic acid derivatives.[6]

Efflux pumps, such as NorA, are transmembrane proteins that utilize the proton motive force to expel substrates, including antibiotics and dyes like ethidium bromide, from the bacterial cytoplasm.[3] Inhibitors of these pumps block this extrusion process, leading to an accumulation of the antibiotic inside the cell to its effective concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. This section provides methodologies for the synthesis of a key this compound derivative and for the biological assays used to evaluate the compounds discussed in this guide.

Synthesis of 6-(3-Phenylpropoxy)pyridine-3-boronic acid

This protocol describes a general method for the synthesis of 6-alkoxypyridine-3-boronic acids, which can be adapted for 6-(3-Phenylpropoxy)pyridine-3-boronic acid, based on a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

6-Chloropyridine-3-boronic acid pinacol ester

-

3-Phenyl-1-propanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M HCl

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-